2-Bromo-4-isocyanato-1-methylbenzene
Overview
Description
2-Bromo-4-isocyanato-1-methylbenzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
2-Bromo-4-isocyanato-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-isocyanato-1-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism should be considered in context with other mechanisms involving carbocation intermediates .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution of the benzene ring . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Safety and Hazards
The compound is flammable and can cause skin irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 2-Bromo-4-isocyanato-1-methylbenzene could potentially interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isocyanato-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-isocyanato-1-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isocyanato-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Amines (e.g., methylamine) are used to react with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Addition: Formation of urea derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodo-1-methylbenzene: Similar structure but with an iodine atom instead of an isocyanate group.
4-Bromo-2-isocyanato-1-methylbenzene: Similar structure but with different positions of the substituents.
2-Bromo-4-isopropyl-1-methylbenzene: Similar structure but with an isopropyl group instead of an isocyanate group.
Uniqueness
2-Bromo-4-isocyanato-1-methylbenzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it valuable for specific chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-4-isocyanato-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEPRKJGVWXMLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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